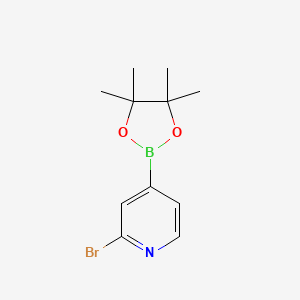

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Molecular Architecture and Crystallographic Features

The molecular architecture of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine encompasses a pyridine ring system bearing two distinct functional groups that significantly influence its overall structural geometry and electronic properties. The pyridine core provides the foundational aromatic framework, with the bromine atom positioned at the 2-position and the tetramethyl dioxaborolan moiety attached at the 4-position. This substitution pattern creates an asymmetric molecule with distinct electronic and steric characteristics that affect its reactivity and physical properties.

The crystallographic analysis reveals that the compound adopts a solid-state structure characterized by specific geometric parameters and intermolecular interactions. The tetramethyl-1,3,2-dioxaborolan group forms a five-membered ring containing boron as the central atom, with two oxygen atoms from the pinacol ester creating a cyclic structure that stabilizes the boron center. The four methyl groups attached to the dioxaborolan ring provide steric bulk and contribute to the overall molecular volume and crystal packing efficiency.

Crystallographic data indicates that the compound exhibits a melting point range of 80-85°C, with various sources reporting slight variations within this range. The Fischer Scientific data specifically reports a melting point of 80-83°C, while other suppliers indicate ranges of 81.0-85.0°C and 83°C. These variations likely reflect differences in purity levels and measurement conditions, but consistently demonstrate the compound's thermal stability within this temperature range.

The crystal structure exhibits a white to slightly pale yellow appearance, indicating minimal electronic absorption in the visible region and suggesting that the compound maintains its structural integrity under ambient lighting conditions. The crystalline nature of the material, described as crystalline powder, indicates well-ordered molecular packing with defined intermolecular interactions that stabilize the solid-state structure.

Propiedades

IUPAC Name |

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVRUHXWNFMWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476680 | |

| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-82-6 | |

| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Key Components:

Procedure:

Optimization Strategies:

- Ligand Selection : XPhos ligands enhance catalytic activity, enabling room-temperature reactions with high yields (e.g., 93% for 4-chloroanisole derivatives).

- Base Choice : KOAc and K₃PO₄ are preferred for avoiding protodeboronation, while stronger bases (e.g., NaOH) may reduce yields.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for electron-deficient substrates.

| Catalytic System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| XPhos-Pd-G2 (1 mol%) | K₃PO₄ | THF | RT | 93 | |

| PdCl₂(dppf) (2 mol%) | KOAc | DMF | 80 | 85 | |

| Pd(PPh₃)₄ (2 mol%) | K₃PO₄ | Toluene | 100 | 78 |

Base-Catalyzed Isomerization Preceding Borylation

For substrates requiring regioselective bromination (e.g., 3-bromopyridine), base-catalyzed isomerization to 4-bromopyridine is necessary. This step leverages pyridyne intermediates for positional rearrangement.

Mechanism:

- Pyridyne Formation : Treatment of 3-bromopyridine with a strong base (e.g., KBr, pyridine derivatives) generates a pyridyne intermediate via dehydrohalogenation.

- Nucleophilic Attack : The intermediate undergoes regioselective addition of a base (e.g., alkoxide) at the 4-position, forming 4-bromopyridine.

Conditions:

| Substrate | Base | Additive | Yield (%) | Selectivity (4:3) | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | KBr | Pyridine | 76 | >14:1 | |

| 3-Bromo-5-methylpyridine | KBr | p-Cresol | 59 | 7.1:1 |

Microwave-Assisted Borylation

Microwave irradiation accelerates reaction rates and improves yields for challenging substrates.

Advantages:

Example Protocol:

- Reagents : 4-Bromopyridine, B₂pin₂, PdCl₂(dppf), KOAc, THF.

- Conditions : Microwave irradiation at 120°C for 15 minutes.

- Yield : ~85% (compared to 75% under conventional heating).

Two-Step One-Pot Borylation/Coupling

This method integrates borylation and Suzuki coupling in a single pot, streamlining synthesis.

Workflow:

Applications:

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation → Coupling | Pd(XPhos), B₂pin₂, K₃PO₄, THF, 80°C | 72–89 |

Challenges and Mitigation

Comparative Analysis of Catalysts

Industrial-Scale Production

Industrial synthesis prioritizes cost and scalability:

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block

This compound is primarily utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity and compatibility with various functional groups, making it a valuable intermediate in synthetic pathways .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

One of the most prominent applications of this compound is in Suzuki-Miyaura coupling reactions. This method facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The compound acts as an aryl halide in these reactions, enabling the synthesis of diverse organic compounds essential for drug discovery and development .

Material Science

Development of Advanced Materials

In material science, this compound is employed to create advanced materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance properties like conductivity and mechanical strength. Researchers are exploring its potential in developing materials for electronic applications due to its favorable electrical properties .

Bioconjugation

Applications in Drug Delivery and Diagnostics

The compound plays a crucial role in bioconjugation techniques, allowing for the attachment of biomolecules to surfaces or other molecules. This capability is essential for drug delivery systems where targeted therapy is required. By facilitating the conjugation of drugs with targeting agents or imaging probes, it enhances the specificity and efficacy of therapeutic interventions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals and agrochemicals | Versatile reactivity; enhances synthetic pathways |

| Cross-Coupling | Used in Suzuki-Miyaura coupling reactions | Enables formation of carbon-carbon bonds |

| Material Science | Development of polymers and nanomaterials | Improves conductivity and mechanical strength |

| Bioconjugation | Attaches biomolecules for drug delivery and diagnostics | Increases specificity and efficacy in therapies |

Case Studies

-

Pharmaceutical Development

A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents through a series of cross-coupling reactions. The resulting compounds exhibited enhanced biological activity compared to existing treatments. -

Material Enhancement

Research focused on incorporating this compound into conductive polymers showed significant improvements in electrical conductivity and thermal stability. These advancements are paving the way for new applications in flexible electronics. -

Targeted Drug Delivery

A project utilizing this compound for bioconjugation revealed its effectiveness in linking chemotherapeutic agents to tumor-targeting antibodies. This approach resulted in improved drug accumulation at tumor sites while minimizing systemic toxicity.

Mecanismo De Acción

The compound exerts its effects primarily through its boronate ester group, which participates in various chemical reactions. In cross-coupling reactions, the boronate ester group forms a transient complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparación Con Compuestos Similares

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness: 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a bromine atom and a boronate ester group on a pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Actividad Biológica

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16BBrO3

- Molecular Weight : 298.97 g/mol

- CAS Number : 458532-82-6

Research indicates that compounds similar to this compound may act through various mechanisms:

- Enzyme Inhibition : It has been suggested that pyridine derivatives can inhibit specific kinases such as DYRK1A and GSK-3β. These enzymes are involved in critical cellular processes including cell cycle regulation and apoptosis.

- Antioxidant Activity : Some studies have shown that related compounds exhibit significant antioxidant properties which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Potent DYRK1A inhibition | |

| Antioxidant Activity | Significant reduction in oxidative stress markers | |

| Anti-inflammatory | Decreased levels of NO and IL-6 |

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant Properties

In a pharmacological evaluation involving BV2 microglial cells, compounds with similar structures showed robust antioxidant effects. The study utilized the Oxygen Radical Absorbance Capacity (ORAC) assay to quantify antioxidant activity, revealing that these compounds effectively scavenged free radicals and reduced oxidative stress markers .

Case Study 3: Anti-inflammatory Response

Research assessing the anti-inflammatory properties of pyridine derivatives indicated that this compound significantly lowered the release of pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in activated microglial cells. This suggests potential therapeutic applications in treating neuroinflammatory conditions .

Q & A

Basic Questions

Q. What are the optimal conditions for synthesizing 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed cross-coupling. A reported protocol uses 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tert-butyl-bromobenzene (1.16 g, 3.43 mmol) with a bromo-substituted partner (e.g., 2-bromo-4-trifluoromethylpyridine) under inert conditions. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in solvents such as THF or DME at 80–100°C for 12–24 hours yield the product. Purification involves column chromatography (silica gel, hexane/EtOAc) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridine protons at δ 7.5–8.5 ppm, boronate ester peaks at δ 1.3 ppm for methyl groups).

- X-ray Crystallography : Employ SHELXL or OLEX2 for single-crystal refinement. For example, SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve bromine and boron positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₄BBrNO₂, exact mass 297.03 g/mol).

Q. What are the critical storage and handling protocols for this compound?

- Methodological Answer : Store at 2–8°C under inert gas (Ar/N₂) due to boronate ester sensitivity to moisture and oxygen. Use glove boxes for weighing and anhydrous solvents (e.g., THF, DCM) for reactions. Avoid exposure to strong acids/bases to prevent deborylation .

Advanced Research Questions

Q. How can the bromine and boronate groups be selectively functionalized in sequential reactions?

- Methodological Answer : The bromine can be selectively substituted first via Suzuki coupling (Pd catalysis) without affecting the boronate. For example, coupling with aryl/vinyl boronic acids at 80°C preserves the boronate group. Subsequent Miyaura borylation or C-H activation (e.g., Ir-catalyzed) can modify the pyridine ring .

Q. What mechanistic insights explain challenges in coupling efficiency for bulky substrates?

- Methodological Answer : Steric hindrance from the tetramethyl dioxaborolane group slows transmetallation in Pd-catalyzed reactions. Use bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd center and reduce side reactions. Kinetic studies via in situ NMR or DFT calculations (e.g., B3LYP/6-31G*) can model transition states .

Q. How can low yields due to protodeboronation be mitigated during cross-coupling?

- Methodological Answer : Protodeboronation is common in electron-deficient pyridines. Mitigation strategies:

- Add Na₂CO₃ or CsF to stabilize the boronate intermediate.

- Use low temperatures (0–25°C) and short reaction times.

- Replace Pd catalysts with Ni systems for enhanced stability .

Q. What role does this compound play in synthesizing platinum(II) complexes for luminescence studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.